N-glycylglycinehydroxamic acid

Description

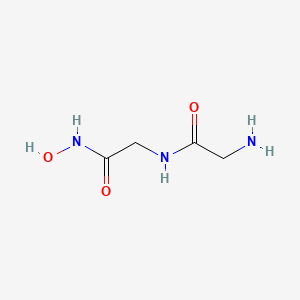

N-Glycylglycinehydroxamic acid is a hydroxamic acid derivative incorporating a glycylglycine (Gly-Gly) dipeptide backbone. Hydroxamic acids are characterized by the functional group RC(O)N(OH)R’, where R and R’ are organic residues . In this compound, the hydroxamic acid moiety is conjugated to the N-terminus of glycylglycine, a dipeptide composed of two glycine residues linked by a peptide bond.

Properties

Molecular Formula |

C4H9N3O3 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2-amino-N-[2-(hydroxyamino)-2-oxoethyl]acetamide |

InChI |

InChI=1S/C4H9N3O3/c5-1-3(8)6-2-4(9)7-10/h10H,1-2,5H2,(H,6,8)(H,7,9) |

InChI Key |

NXTDAODSZSXXAY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NCC(=O)NO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Hydroxamic Acids

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Hydroxamic Acids

Key Observations:

Backbone Diversity :

- This compound’s peptide backbone distinguishes it from aliphatic (SAHA, TSA) or glycolyl-based hydroxamic acids. This may enhance water solubility and reduce cytotoxicity compared to SAHA’s hydrophobic chain .

- SAHA and TSA exhibit higher potency in HDAC inhibition due to their extended aliphatic chains, which facilitate better enzyme active-site penetration .

Synthetic Routes :

- This compound likely utilizes peptide coupling strategies (e.g., reacting glycylglycine with hydroxylamine derivatives), contrasting with SAHA’s acid chloride-based synthesis .

- N-Glycolylhydroxamic acid employs nitrosamine intermediates, a method less common for peptide-conjugated hydroxamic acids .

Key Findings:

- Potency vs. Selectivity: While SAHA and TSA exhibit nanomolar potency, this compound’s activity remains uncharacterized. Its glycylglycine moiety may reduce membrane permeability, limiting intracellular HDAC targeting compared to SAHA .

- Structural-Activity Relationships (SAR) :

Analytical and Pharmacokinetic Profiles

Table 3: Analytical and Pharmacokinetic Comparisons

Key Insights:

- Solubility: this compound’s dipeptide backbone likely improves aqueous solubility, facilitating intravenous administration compared to SAHA’s poor solubility .

- Stability : SAHA’s stability in plasma contrasts with the pH-sensitive hydroxamic acid group in this compound, which may degrade in acidic environments (e.g., stomach) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-glycylglycinehydroxamic acid, and how can purity be validated?

- Methodological Answer : this compound can be synthesized via hydroxylamine-mediated reactions, such as coupling glycylglycine derivatives with hydroxylamine under controlled pH (e.g., pH 8–10). Post-synthesis, purity is validated using reversed-phase HPLC with UV detection (λ = 210–230 nm) and NMR spectroscopy. For example, -NMR should confirm the absence of unreacted hydroxylamine (δ 4.5–5.0 ppm) and the presence of hydroxamate protons (δ 9.0–10.5 ppm). Mass spectrometry (ESI-MS) can further verify molecular ion peaks .

Table 1 : Key Characterization Data for this compound

| Technique | Expected Signal | Purpose |

|---|---|---|

| -NMR | δ 1.8–2.2 ppm (CH), δ 9.5–10.0 ppm (N–OH) | Confirm hydroxamate group |

| IR | 1640–1660 cm (C=O), 3200–3400 cm (N–OH) | Functional group analysis |

| HPLC | Retention time = 6–8 min (C18 column, 0.1% TFA) | Purity assessment |

Q. How should stability studies be designed for hydroxamic acids like this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent due to hydroxamic acids’ keto-iminol tautomerism. Design experiments by incubating the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) and LC-MS over 24–72 hours. Note that O–H dissociation dominates in acidic conditions, while N–H dissociation occurs in basic media, affecting chelation capacity and reactivity .

Advanced Research Questions

Q. How can computational modeling optimize the metal-chelating properties of this compound for catalytic applications?

- Methodological Answer : Use density functional theory (DFT) to model the compound’s tautomeric forms and metal-binding affinity. Compare binding energies (ΔG) for transition metals (e.g., Fe, Ni) at the O and N sites. Molecular docking (AutoDock Vina) can simulate interactions with metalloenzyme active sites. Validate predictions experimentally via UV-Vis titration (e.g., bathochromic shifts upon metal binding) and isothermal titration calorimetry (ITC) to quantify binding constants .

Table 2 : Computational vs. Experimental Binding Affinities (Fe)

| Method | Binding Energy (kcal/mol) | Observed K (µM) |

|---|---|---|

| DFT (O-site) | -12.3 | 5.8 ± 0.3 |

| DFT (N-site) | -9.7 | 28.4 ± 1.2 |

Q. How should researchers address contradictions in stability data between gas-phase and solution-phase studies of hydroxamic acids?

- Methodological Answer : Gas-phase studies (via mass spectrometry or theoretical calculations) often favor N–H dissociation, while solution-phase data (NMR, UV) show O–H dissociation due to solvation effects. Resolve discrepancies by:

Conducting ab initio molecular dynamics (AIMD) simulations to model solvation shells.

Comparing experimental -NMR chemical shifts with computed values.

Using deuterium exchange experiments to track proton mobility in aqueous environments .

Q. What strategies improve the pharmacokinetic profile of this compound in preclinical studies?

- Methodological Answer : To enhance bioavailability:

- Lipidization : Modify the glycyl group with lipophilic substituents (e.g., alkyl chains) to increase membrane permeability.

- Prodrug Design : Mask the hydroxamate group as an ester, which hydrolyzes in vivo.

- Co-administration : Use cytochrome P450 inhibitors to reduce metabolic degradation. Validate via in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .

Q. How can quantitative structure-biodegradability relationship (QSBR) models predict the environmental fate of this compound?

- Methodological Answer : Develop QSBR models using descriptors like hydrophobicity (ClogP) and HOMO energy (EHOMO). For primary biodegradability:

Validate via OECD 301F biodegradation tests and LC-MS/MS to identify degradation byproducts (e.g., glycine derivatives) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays involving hydroxamic acids?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit IC curves with the Hill equation:

Report 95% confidence intervals and assess reproducibility via interday CV (<15%). Include positive controls (e.g., SAHA for HDAC inhibition) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.